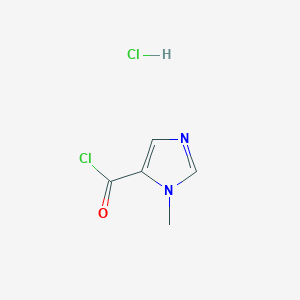
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives, which are known for their significance in medicinal chemistry. Thiazoles are a part of the azaheterocycles family, a group of compounds containing nitrogen and sulfur within a heterocyclic ring structure. These compounds are of interest due to their diverse biological activities and their potential use in pharmaceuticals.
Synthesis Analysis
The synthesis of various ethyl thiazole carboxylate derivatives has been reported through different methods. For instance, ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was synthesized and characterized, indicating the versatility of thiazole derivatives in forming stable crystalline structures . Another derivative, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Additionally, a series of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives were prepared by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives .
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using X-ray diffraction methods and density functional theory (DFT) calculations. For example, the crystal structure of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was determined to crystallize in the monoclinic system, and its molecular packing modes were analyzed . Similarly, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using DFT, and the results were in good agreement with experimental data .
Chemical Reactions Analysis
Ethyl thiazole carboxylates can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to react with different nucleophiles, leading to the substitution of bromine and the formation of various products while retaining the furylthiadiazole fragment . This demonstrates the reactivity of the ethyl thiazole carboxylate moiety and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl thiazole carboxylates are characterized by spectroscopic methods such as FTIR and NMR, and their crystallographic behavior is analyzed through X-ray diffraction . The compounds exhibit various intermolecular interactions, such as hydrogen bonding, which can influence their molecular packing and stability. The frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps provide insights into the electronic properties and reactive sites of these molecules .
Applications De Recherche Scientifique
Potential Antineoplastic Agent Synthesis
1,2,3-Thiadiazole derivatives, including Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, have been synthesized and explored for potential antineoplastic (anti-cancer) activities. The synthesis of these compounds involves various chemical reactions and conversions, leading to different derivatives with potential medicinal applications (Looker & Wilson, 1965).
Auxin Activities and Plant Growth Regulation
Research on derivatives of 1,2,3-thiadiazole, including Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, has shown that these compounds exhibit auxin activities. Although their effectiveness as plant growth regulators is not very high, some derivatives demonstrate notable activity in this area (Yue et al., 2010).
Chemical Reactions and Synthesis
Studies on the chemical reactions involving Ethyl 1,2,3-thiadiazole-4-carboxylate, closely related to Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate, have revealed interesting findings. For instance, an unusual reduction involving ring enlargement with sulfur addition has been observed under certain conditions (Miyawaki, Suzuki, & Morikawa, 2004).
Complex Formation with Metals
The reactions of 1,2,3-thiadiazole derivatives with metal elements like Chromium and Tungsten have been explored. These reactions lead to the formation of stable complexes, indicating potential applications in materials science or inorganic chemistry (Bätzel & Boese, 1981).
Biological Activities
Some 1,3,4-thiadiazole derivatives have been synthesized, showing biological activities as plant growth regulators. This suggests the potential use of Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate and its derivatives in agricultural applications (Xin-jian, Xian-sheng, & Sheng, 2006).
Propriétés
IUPAC Name |
ethyl 4-phenylthiadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-9(12-13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNPWNGXBGYBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380275 | |
| Record name | ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |
CAS RN |
58756-26-6 | |
| Record name | ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)









![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)


